Hetisan

Description

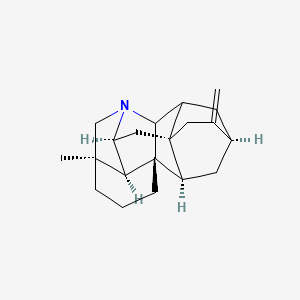

Structure

3D Structure

Properties

Molecular Formula |

C20H27N |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

(1R,5R,11R,14R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane |

InChI |

InChI=1S/C20H27N/c1-11-8-19-9-14-16-18(2)4-3-5-20(16)15(19)7-12(11)6-13(19)17(20)21(14)10-18/h12-17H,1,3-10H2,2H3/t12-,13?,14-,15+,16+,17?,18-,19-,20+/m0/s1 |

InChI Key |

LXRYNQDTYNAGIM-FSRNCCSPSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@]34[C@@H]1[C@@H]5C[C@]67[C@H]3C[C@H](CC6C4N5C2)C(=C)C7 |

Canonical SMILES |

CC12CCCC34C1C5CC67C3CC(CC6C4N5C2)C(=C)C7 |

Origin of Product |

United States |

Foundational & Exploratory

Hetisine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hetisine is a C20-diterpenoid alkaloid with a complex heptacyclic hetisane skeleton.[1] Primarily found in plant species of the Aconitum and Delphinium genera, this natural product has garnered significant interest for its diverse biological activities, including anti-inflammatory and antiarrhythmic properties. This technical guide provides a comprehensive overview of the natural sources of hetisine, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. All quantitative data are summarized for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate understanding.

Natural Sources of Hetisine

Hetisine is predominantly found in plants belonging to the Ranunculaceae family, with the genera Aconitum and Delphinium being the most abundant sources.[1] It is one of the most widely distributed hetisine-type diterpenoid alkaloids.[1]

A comprehensive review of the literature indicates that hetisine has been isolated from numerous species within these genera. The distribution of hetisine and its derivatives is a subject of ongoing phytochemical research, with new sources continuing to be identified.

Isolation and Purification of Hetisine

The isolation of hetisine from its natural plant sources is a multi-step process that involves extraction, acid-base partitioning, and chromatographic separation. While specific protocols may vary depending on the plant matrix and the scale of the isolation, the general workflow remains consistent.

General Experimental Protocol

2.1.1. Plant Material Extraction

The dried and powdered aerial parts or roots of the source plant are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.1.2. Acid-Base Partitioning

The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with a non-polar organic solvent like petroleum ether or chloroform to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base such as ammonia solution to a pH of 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents. The basified solution is then extracted with a solvent such as chloroform or ethyl acetate to obtain the crude alkaloid fraction.

2.1.3. Chromatographic Purification

The crude alkaloid fraction is subjected to one or more rounds of column chromatography for the separation and purification of individual alkaloids. A variety of stationary phases can be employed, including silica gel, alumina, and Sephadex LH-20.

A typical column chromatography protocol for the purification of hetisine-type alkaloids involves:

-

Stationary Phase: Silica gel (100-200 or 200-300 mesh).

-

Elution: A gradient elution system is commonly used, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration gradually increasing. The use of a small amount of ammonia in the solvent system can improve the peak shape and recovery of the alkaloids.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable developing solvent and visualization reagent (e.g., Dragendorff's reagent). Fractions containing compounds with similar TLC profiles are combined.

Further purification of fractions containing hetisine may be achieved through repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC).

Visualization of the Isolation Workflow

Caption: A generalized workflow for the isolation of hetisine from plant material.

Structural Characterization and Quantitative Data

The structure of hetisine is elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

| Spectroscopic Data for Hetisine | |

| Technique | Key Observations |

| ¹H NMR | Complex spectrum with characteristic signals for the hetisane skeleton. |

| ¹³C NMR | Typically shows 20 carbon signals corresponding to the diterpenoid core. |

| Mass Spectrometry (MS) | The exact mass and fragmentation pattern are used to confirm the molecular formula (C₂₀H₂₇NO₃) and structural features. |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

Isolation Yield

The yield of hetisine from plant material can vary significantly depending on the plant species, geographical location, time of harvest, and the efficiency of the isolation protocol. Quantitative data on the yield of hetisine is not consistently reported in the literature.

Biological Activity and Signaling Pathways

Hetisine-type diterpenoid alkaloids are known to possess a range of biological activities, with anti-inflammatory effects being of particular interest.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory effects of some diterpenoid alkaloids are attributed to their ability to modulate key inflammatory signaling pathways. While direct and detailed studies on hetisine's mechanism of action are still emerging, research on related compounds suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB pathway is a crucial regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Some natural products with anti-inflammatory properties have been shown to inhibit the NF-κB pathway at various points, such as by preventing the phosphorylation and degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.

Visualization of the NF-κB Signaling Pathway and Potential Inhibition by Hetisine

Caption: The NF-κB signaling pathway and potential points of inhibition by hetisine.

Conclusion

Hetisine represents a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. This guide has provided a foundational understanding of its natural origins, a general framework for its isolation and purification, and an overview of its potential mechanism of action through the modulation of the NF-κB signaling pathway. Further research is warranted to establish detailed and optimized isolation protocols, quantify its presence in various natural sources, and fully elucidate its molecular targets and signaling pathways to unlock its full therapeutic potential.

References

The Hetisan Biosynthesis Pathway in Aconitum: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of hetisan-type diterpenoid alkaloids in Aconitum species. These complex alkaloids, characterized by a unique heptacyclic cage-like structure, are of significant interest for their potential pharmacological activities. This document outlines the current understanding of the biosynthetic pathway, presents quantitative data on alkaloid distribution, details relevant experimental protocols, and provides visualizations of the key molecular processes.

Introduction to Hetisan-Type Diterpenoid Alkaloids

Hetisan-type diterpenoid alkaloids are a class of C20-diterpenoid alkaloids found predominantly in plants of the genera Aconitum and Delphinium[1]. Their intricate heptacyclic hetisane skeleton is formed from an atisine-type precursor through the formation of a C(14)–C(20) and an N–C(6) bond[1]. The biosynthesis of these complex molecules is a multi-step process involving a series of enzymatic reactions, starting from the universal precursors of terpenoids. Understanding this pathway is crucial for the potential biotechnological production of these valuable compounds.

The Hetisan Biosynthesis Pathway

The biosynthesis of hetisan-type alkaloids can be divided into three main stages:

-

Formation of the Diterpene Skeleton: This stage begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Four molecules of IPP are then condensed to form geranylgeranyl pyrophosphate (GGPP). A series of cyclizations catalyzed by terpene synthases (TPS), including ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase-like (KSL) enzymes, leads to the formation of the atisane diterpene skeleton, ent-atiserene[2].

-

Formation of the Atisine-Type Precursor: The atisane skeleton undergoes a series of modifications, including oxidation and amination, to form the atisine-type diterpenoid alkaloid. The nitrogen atom is incorporated from an amino acid, likely L-serine[3]. This part of the pathway is thought to involve cytochrome P450 monooxygenases (CYP450s) and aminotransferases[4][5].

-

Conversion of Atisine-Type Precursors to the Hetisan Skeleton: This is the defining stage of hetisan biosynthesis. It is hypothesized that an atisine-type intermediate undergoes intramolecular cyclization to form the characteristic C(14)–C(20) and N–C(6) bonds of the hetisan core[1]. While the exact enzymatic mechanism is not yet fully elucidated, it is likely catalyzed by one or more CYP450s, potentially through a Mannich-like reaction[1][6]. Subsequent decorations of the hetisan skeleton by enzymes such as O-methyltransferases (OMTs) and acyltransferases lead to the diverse array of hetisan-type alkaloids observed in nature[7].

Figure 1: Proposed biosynthetic pathway of hetisan-type diterpenoid alkaloids in Aconitum.

Quantitative Data on Aconitum Alkaloids

The alkaloid content in Aconitum species can vary significantly depending on the species, tissue type, and developmental stage. Quantitative analysis is crucial for understanding the biosynthetic capacity of different species and for quality control of medicinal preparations. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of these alkaloids[8][9][10][11][12].

Table 1: Quantitative Analysis of Selected Diterpenoid Alkaloids in Aconitum Species

| Aconitum Species | Alkaloid | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| A. carmichaelii | Aconitine | Root | 13.5 - 45.2 | HPLC-DAD | [12] |

| A. carmichaelii | Mesaconitine | Root | 8.7 - 29.8 | HPLC-DAD | [12] |

| A. carmichaelii | Hypaconitine | Root | 5.4 - 18.1 | HPLC-DAD | [12] |

| A. kusnezoffii | Aconitine | Root | 1.8 - 12.3 | HPLC-ESI-MS/MS | [11] |

| A. kusnezoffii | Mesaconitine | Root | 0.9 - 6.5 | HPLC-ESI-MS/MS | [11] |

| A. kusnezoffii | Hypaconitine | Root | 0.5 - 4.1 | HPLC-ESI-MS/MS | [11] |

| A. chasmanthum | Atisine | Root | Not specified | LC-ESI-MS | [9] |

| A. pendulum | Turupelline | Flower | Relative abundance | UPLC-QQQ-MS/MS | [7] |

| A. pendulum | Aconitine | Leaf | Relative abundance | UPLC-QQQ-MS/MS | [7] |

Note: The concentrations of hetisan-type alkaloids are often not individually quantified in broad metabolic profiling studies. The data presented here for major diterpenoid alkaloids provides a reference for the general alkaloid content in these species.

Experimental Protocols

Elucidating the hetisan biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Transcriptome Analysis for Candidate Gene Discovery

Transcriptome sequencing (RNA-Seq) is a powerful tool for identifying genes involved in a specific metabolic pathway by correlating gene expression levels with metabolite accumulation[2][13][14].

Figure 2: General workflow for transcriptome analysis to identify candidate genes in Aconitum.

Protocol Outline:

-

Tissue Collection: Harvest fresh plant tissues (e.g., roots, leaves, flowers) from Aconitum species known to produce hetisan-type alkaloids. Immediately freeze the tissues in liquid nitrogen and store at -80°C.

-

RNA Extraction: Isolate total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Library Preparation: Construct cDNA libraries from high-quality RNA. This typically involves mRNA enrichment using oligo(dT) beads, mRNA fragmentation, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Assemble the transcriptome de novo if a reference genome is not available.

-

Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Quantify gene expression levels (e.g., as transcripts per million, TPM).

-

Perform differential gene expression analysis between tissues with varying alkaloid profiles.

-

Construct gene co-expression networks to identify clusters of genes that are co-regulated with known diterpenoid alkaloid biosynthesis genes[5].

-

-

Candidate Gene Identification: Identify candidate genes encoding enzymes such as CYP450s, OMTs, and acyltransferases whose expression patterns correlate with the accumulation of hetisan-type alkaloids[7].

Heterologous Expression and Functional Characterization of Candidate Enzymes

Candidate genes identified through transcriptome analysis must be functionally characterized to confirm their role in the biosynthetic pathway. This is typically achieved by expressing the gene in a heterologous host, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana, and then performing in vitro or in vivo enzyme assays[15][16][17].

Protocol Outline for Yeast Expression:

-

Gene Cloning: Amplify the full-length open reading frame of the candidate gene (e.g., a CYP450) from Aconitum cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52). For CYP450s, co-expression with a cytochrome P450 reductase (CPR) from a suitable plant source is often necessary for activity[15].

-

Yeast Transformation: Transform the expression constructs into a suitable yeast strain (e.g., INVSc1).

-

Protein Expression: Grow the transformed yeast in an appropriate medium and induce protein expression according to the vector's promoter system (e.g., galactose induction for the GAL1 promoter).

-

Microsome Isolation (for CYP450s): Harvest the yeast cells and prepare microsomal fractions, which contain the membrane-bound CYP450s and CPRs.

-

In Vitro Enzyme Assay:

-

Incubate the microsomal fraction with the putative substrate (e.g., an atisine-type alkaloid) and necessary cofactors (e.g., NADPH).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by LC-MS/MS to identify the formation of the expected hetisan-type alkaloid or intermediates.

-

Figure 3: Workflow for the functional characterization of candidate biosynthetic enzymes.

Metabolite Profiling and Quantification by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of diterpenoid alkaloids in plant extracts[8][9][10][11][12].

Protocol Outline:

-

Sample Preparation:

-

Dry and powder the Aconitum plant material.

-

Extract the alkaloids using a suitable solvent, often a mixture of methanol or acetonitrile and water, sometimes with the addition of a weak acid or base to improve extraction efficiency.

-

Filter the extract before analysis.

-

-

LC Separation:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution program with a mobile phase typically consisting of water and acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

For targeted quantification, operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the analyte of interest and monitoring specific fragment ions.

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of the hetisan-type alkaloids.

-

Calculate the concentration of the alkaloids in the plant extracts based on the calibration curve.

-

Future Perspectives and Research Directions

The complete elucidation of the hetisan biosynthesis pathway in Aconitum is an active area of research. While significant progress has been made in identifying the upstream genes and the general classes of enzymes involved in the later steps, several key questions remain:

-

Identification of Specific Enzymes: The specific CYP450s and other enzymes responsible for the conversion of atisine-type precursors to the hetisan skeleton need to be definitively identified and functionally characterized.

-

Reaction Mechanisms: The detailed catalytic mechanisms of the enzymes involved in the formation of the C(14)–C(20) and N–C(6) bonds are yet to be determined.

-

Regulatory Networks: The transcriptional regulation of the hetisan biosynthetic pathway is largely unknown. Identifying the transcription factors that control the expression of the pathway genes will be crucial for metabolic engineering efforts.

-

Metabolic Engineering: Once the complete pathway is elucidated, it may be possible to reconstitute it in a heterologous host, such as yeast or a model plant, for the sustainable production of specific hetisan-type alkaloids.

This technical guide provides a comprehensive overview of the current knowledge of hetisan biosynthesis in Aconitum. By leveraging the outlined experimental approaches, researchers can contribute to filling the existing knowledge gaps and unlocking the full potential of these fascinating and pharmacologically important natural products.

References

- 1. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 2. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imedpub.com [imedpub.com]

- 10. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cloning and Functional Characterization of NADPH-Cytochrome P450 Reductases in Aconitum vilmorinianum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]

Hetisine-Type Diterpenoid Alkaloids: A Technical Overview for Drug Discovery and Development

Abstract

Hetisine-type diterpenoid alkaloids are a significant subclass of C20-diterpenoid alkaloids characterized by a complex heptacyclic hetisane skeleton. Predominantly isolated from plant genera such as Aconitum and Delphinium, these natural products have garnered substantial interest from the scientific community due to their diverse and potent biological activities. Pharmacological studies have revealed a broad spectrum of actions, including antiarrhythmic, antitumor, antimicrobial, and insecticidal effects, underscoring their potential as lead compounds in drug discovery. This technical guide provides a comprehensive overview of hetisine-type diterpenoid alkaloids, focusing on their chemical structures, biosynthetic origins, significant biological activities with quantitative data, and detailed experimental methodologies for their isolation, characterization, and synthesis. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction: The Hetisane Skeleton

Hetisine-type diterpenoid alkaloids are defined by their rigid and complex heptacyclic framework, known as the hetisane skeleton. This intricate structure arises biosynthetically from atisine-type diterpenoid alkaloid precursors through the formation of a C(14)-C(20) and an N-C(6) bond. The structural diversity within this class of alkaloids is primarily generated by variations in the oxidation state of the nitrogen atom and the nature and position of various substituents on the core skeleton. Based on the state of the nitrogen atom, hetisine-type alkaloids can be categorized into four main subtypes: the amine subtype, the N,O-mixed acetal subtype, N-oxide derivatives, and quaternary ammonium bases.

Biosynthesis

It is generally accepted that atisine-type diterpenoid alkaloids are the biosynthetic precursors to the hetisine-type. The key transformation involves a Mannich-type reaction to form the hetidine-type intermediate, followed by the crucial N-C(6) bond formation to yield the characteristic heptacyclic hetisane core. Furthermore, the cleavage of the N-C(19) bond in a hetisine-type alkaloid can lead to the formation of vakognavine-type alkaloids.

The Biological Activity of Hetisan-Type Diterpenoid Alkaloids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetisan-type diterpenoid alkaloids, a significant subclass of C20-diterpenoid alkaloids, are predominantly isolated from plants of the Aconitum and Delphinium genera. These natural compounds are characterized by a complex heptacyclic hetisane skeleton and exhibit a wide array of pharmacological activities. This technical guide provides an in-depth overview of the known biological activities of hetisan extracts and their constituent alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Pharmacological studies have revealed a broad spectrum of activities for hetisine-type diterpenoid alkaloids, including antiarrhythmic, antitumor, antimicrobial, and insecticidal effects.[1][2][3][4][5] Their diverse bioactivities make them promising lead structures for the development of new therapeutic agents.[1][4][5]

Data Presentation: Quantitative Bioactivity of Hetisan-Type Alkaloids

The following tables summarize the quantitative data on the biological activities of various hetisan-type diterpenoid alkaloids.

Table 1: Antiarrhythmic Activity

| Compound | Assay | Measurement | Value | Reference(s) |

| Guan-fu base S | Sodium Current Inhibition (Whole-cell patch clamp) | IC50 | 3.48 µM | [1][2] |

| Guan-fu base G | Aconitine-induced Arrhythmia | IC50 | 23.81 µM | [1][2] |

| Guan-fu base A | Aconitine-induced Arrhythmia | IC50 | 41.17 µM | [1][2] |

| Hetisine | Aconitine-induced Arrhythmia | IC50 | 75.72 µM | [1][2] |

| Guan-fu base Q | Aconitine-induced Arrhythmia | IC50 | 82.65 µM | [1][2] |

| Hetisinone | Nav 1.2 Channel Inhibition | % Inhibition @ 10 µM | 28% | [1][2] |

Table 2: Anticancer and Cytotoxic Activity

| Compound | Cell Line | Measurement | Value (µM) | Reference(s) |

| Trichodelphinine E | A549 (Lung Carcinoma) | IC50 | 12.03 | [1] |

| Trichodelphinine B | A549 (Lung Carcinoma) | IC50 | 18.64 | [1] |

| Nagaconitine D | SK-OV-3 (Ovarian Cancer) | IC50 | 32.1 | [1] |

| Unnamed Hetisine Derivative 1 | MCF-7 (Breast Cancer) | IC50 | 7.58 | [6] |

| Unnamed Hetisine Derivative 1 | MCF-7/ADR (Adriamycin-resistant Breast Cancer) | IC50 | 7.02 | [6] |

| Chasmanthinine Derivative 10 | Sf9 (Insect Cells) | IC50 | 12.87 | [6] |

| Hetisine Derivative 34-10 | A549, MDA-MB-231, MCF-7, KB, KB-VIN | IC50 Range | 4.3 - 6.0 | [7] |

| Hetisine Derivative 34-8 | A549, MDA-MB-231, MCF-7, KB, KB-VIN | IC50 Range | 4.3 - 6.0 | [7] |

| Hetisine Derivative 34-19 | A549, MDA-MB-231, MCF-7, KB, KB-VIN | IC50 Range | 4.3 - 6.0 | [7] |

| Hetisine Derivative 34-20 | A549, MDA-MB-231, MCF-7, KB, KB-VIN | IC50 Range | 4.3 - 6.0 | [7] |

Table 3: Antimicrobial and Antiviral Activity

| Compound | Organism/Virus | Measurement | Result | Reference(s) |

| Panicudine | Gram-positive & Gram-negative bacteria | Zone of Inhibition | 5–23 mm at 0.4–400 mg/mL | [3] |

| Panicudine | Candida albicans | Zone of Inhibition | Inactive | [3] |

| Tanguticuline A | Influenza A virus (H1N1) | IC50 | 2.9 µg/mL | [3] |

| Tanguticuline E | Influenza A virus (H1N1) | IC50 | 2.9 µg/mL | [3] |

Table 4: Insecticidal Activity

| Compound | Organism | Measurement | Value | Reference(s) |

| Hetisine | Tribolium castaneum (Red flour beetle) | Repellency | 59.12% at 3 mg/mL | [1] |

| Rearranged Hetisine | Spodoptera littoralis (Cotton leafworm) | EC50 | 1.7 µg/cm² | [8] |

| 19-oxodihydroatisine | Leptinotarsa decemlineata (Colorado potato beetle) | EC50 | 0.1 µg/cm² | [8] |

| Ranaconitine | Nilaparvata lugens (Brown planthopper) | LD50 (48h) | 0.26 µ g/insect | [8] |

| Ranaconitine | Sogatella furcifera (White-backed planthopper) | LD50 (48h) | 0.25 µ g/insect | [8] |

| Hetisine Derivative with Ketone at C-13 | Sf9 (Insect Cells) | LD50 | 5.3 mg/mL | [1][3] |

| Hetisine Derivative with Ketone at C-13 | CHO (Mammalian Cells) | LD50 | 12.5 mg/mL | [1][3] |

Table 5: Anti-inflammatory Activity

| Compound/Extract | Assay | Measurement | Value (µM) | Reference(s) |

| Clerodane Diterpenoids (General) | NO Production Inhibition in LPS-activated RAW 264.7 cells | IC50 Range | 32.19 - 48.85 | [9] |

| Diterpenoids from Alpinia japonica | NO Production Inhibition in LPS-induced RAW264.7 macrophages | IC50 Range | 14.6 - 34.3 | [10] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Antiarrhythmic Activity: Whole-Cell Patch Clamp for Sodium Channel Blockade

Objective: To measure the inhibitory effect of hetisan-type alkaloids on voltage-gated sodium channels in cardiomyocytes.

Materials:

-

Isolated cardiomyocytes (e.g., from neonatal rat ventricles)

-

Patch clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 110 K-Gluconate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.5 Na₂-GTP; pH adjusted to 7.2 with KOH. For isolating sodium currents, K+ can be replaced with Cs+, and potassium channel blockers can be added to the external solution.

-

Hetisan alkaloid stock solution of known concentration.

Procedure:

-

Cell Preparation: Isolate cardiomyocytes and plate them on coverslips suitable for microscopy and patch clamping.

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Obtain a Giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -90 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to elicit sodium currents and record the baseline currents.

-

Perfuse the recording chamber with the external solution containing the desired concentration of the hetisan alkaloid.

-

Record the sodium currents in the presence of the compound.

-

-

Data Analysis: Measure the peak inward sodium current before and after the application of the alkaloid. Calculate the percentage of inhibition and determine the IC50 value by testing a range of concentrations.

Anticancer Activity: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of hetisan-type alkaloids on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

96-well microtiter plates

-

Complete cell culture medium

-

Hetisan alkaloid stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the hetisan alkaloid for 48 or 72 hours. Include untreated cells as a negative control.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of hetisan-type alkaloids against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Hetisan alkaloid stock solution

-

Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

-

Resazurin or other growth indicator (optional)

Procedure:

-

Preparation of Dilutions: Prepare a two-fold serial dilution of the hetisan alkaloid in the 96-well plate using the appropriate broth.

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no alkaloid) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism. If using a growth indicator, the MIC is the lowest concentration that prevents a color change.

Insecticidal Activity: Leaf Dip Bioassay

Objective: To evaluate the insecticidal activity of hetisan-type alkaloids against a target insect pest.

Materials:

-

Target insect species (e.g., larvae of Spodoptera litura)

-

Host plant leaves

-

Hetisan alkaloid solutions of varying concentrations

-

Solvent control (e.g., acetone)

-

Petri dishes or other suitable containers

Procedure:

-

Preparation of Treated Leaves: Dip host plant leaves into the alkaloid solutions for a set amount of time (e.g., 10 seconds) and allow them to air dry. Prepare control leaves dipped in the solvent only.

-

Bioassay: Place one treated leaf in each petri dish. Introduce a set number of insect larvae (e.g., 10) into each dish.

-

Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, photoperiod).

-

Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LD50 (lethal dose for 50% of the population) or LC50 (lethal concentration for 50% of the population) values.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo anti-inflammatory effect of hetisan-type alkaloids.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (1% w/v in saline)

-

Hetisan alkaloid solution/suspension for oral or intraperitoneal administration

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test groups (different doses of the hetisan alkaloid).

-

Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

Antiarrhythmic Activity: Sodium Channel Blockade

The primary mechanism for the antiarrhythmic effects of several hetisan-type alkaloids is the blockade of voltage-gated sodium channels (Nav).[1] Guan-fu base A has been identified as a multi-ion channel blocker, affecting sodium, calcium, and potassium channels.[1] The blockade of the fast inward sodium current (INa) during phase 0 of the cardiac action potential leads to a decrease in the maximum upstroke velocity (Vmax), which slows down conduction. This can be beneficial in terminating re-entrant arrhythmias.

Anticancer Activity: Induction of Cell Cycle Arrest

Certain derivatives of hetisan-type alkaloids have been shown to induce cell cycle arrest at the G1 and/or sub-G1 phase.[1] This is associated with the inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK) and enhanced phosphorylation of phosphoinositide 3-kinase (PI3K).[1] The modulation of these key signaling pathways disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G1 phase and preventing them from entering the S phase (DNA synthesis), ultimately inhibiting cell proliferation.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

Diterpenoid alkaloids, in general, have been shown to possess anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[11][12] The activation of these pathways by inflammatory stimuli (e.g., lipopolysaccharide, LPS) leads to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Hetisan-type alkaloids may exert their anti-inflammatory effects by suppressing the activation of NF-κB and MAPKs, thereby reducing the expression and release of these mediators.

Conclusion

Hetisan-type diterpenoid alkaloids represent a class of natural products with significant and diverse biological activities. The data and protocols presented in this guide highlight their potential as lead compounds for the development of new drugs for a range of therapeutic areas, including cardiovascular diseases, cancer, infectious diseases, and for use as biopesticides. Further research is warranted to fully elucidate the mechanisms of action of these complex molecules, optimize their therapeutic potential, and assess their safety profiles. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of G1 Cell Cycle Progression: Distinguishing the Restriction Point from a Nutrient-Sensing Cell Growth Checkpoint(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]

- 4. [PDF] Chemistry and biological activities of hetisine-type diterpenoid alkaloids | Semantic Scholar [semanticscholar.org]

- 5. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Anti-inflammatory and antisecretory potential of histidine in Salmonella-challenged mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of nitric oxide production by clerodane diterpenoids from leaves and stems of Croton poomae Esser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Terpenoids from rhizomes of Alpinia japonica inhibiting nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of traditional Chinese medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unraveling the Molecular Mechanisms of Hetisan: A Technical Primer on Preliminary Findings

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary studies on the mechanism of action of hetisan, the foundational structure of a class of C20-diterpenoid alkaloids. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the current understanding of hetisan's biological activities, with a focus on its representative derivative, hetisine. The information presented herein is based on publicly available scientific literature.

Core Pharmacological Activities: A Dual Focus on Antiarrhythmic and Antitumor Effects

Preliminary research indicates that hetisan derivatives, particularly hetisine and its analogues like Guanfu base A (GFA), exhibit two primary areas of pharmacological activity: antiarrhythmia and cancer cytotoxicity. The mechanisms underpinning these effects are beginning to be elucidated, pointing towards distinct molecular targets and signaling pathways.

Antiarrhythmic Properties: Modulation of Cardiac Ion Channels

The antiarrhythmic effects of hetisine-type alkaloids are primarily attributed to their ability to modulate the function of cardiac ion channels. A key mechanism is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of the cardiac action potential.

A notable analogue, Guanfu base A (GFA), has been shown to selectively inhibit the late sodium current (INa,L) over the transient sodium current (INa,T).[1] This selective inhibition is a promising therapeutic strategy for arrhythmias associated with enhanced late sodium currents. In addition to sodium channels, GFA also demonstrates inhibitory effects on other cardiac ion channels, albeit at different potencies.

Table 1: Inhibitory Activity of Guanfu Base A on Cardiac Ion Channels

| Ion Channel | IC50 (µM) | Test System |

| Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes |

| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes |

| hERG Current (IhERG) | 273 ± 34 | Not Specified |

| Kv1.5 Current (IKv1.5) | >200 (20.6% inhibition at 200 µM) | Not Specified |

Data sourced from a study on the antiarrhythmic ionic mechanism of Guanfu base A.[1]

The experimental protocol for determining these ion channel activities typically involves the whole-cell patch-clamp technique. A detailed, representative methodology for this experiment is provided in the "Experimental Protocols" section.

Antitumor Activity: Cytotoxicity and Induction of Cell Cycle Arrest

Several studies have highlighted the cytotoxic effects of hetisine-type alkaloids against various human cancer cell lines. The primary mechanism appears to be the induction of cell cycle arrest, leading to an inhibition of cancer cell proliferation.

Derivatives of hetisine have shown significant cytotoxic activity against lung carcinoma (A549), prostate carcinoma (DU145), and nasopharyngeal carcinoma (KB) cell lines.[2] For instance, certain kobusine derivatives, which share the hetisane scaffold, have demonstrated potent suppressive effects against these cell lines.[3]

Table 2: Cytotoxic Activity of Selected Hetisine-Type Diterpenoid Alkaloids

| Compound | Cell Line | IC50 (µM) |

| Trichodelphinine B | A549 | 18.64 |

| Trichodelphinine E | A549 | 12.03 |

| 11,15-Dibenzoylkobusine | A549 | ~7.3 |

| Derivative 22 (4-chlorobenzoate of kobusine) | MDA-MB-231 | 2.8 |

| Various Kobusine Derivatives | A549 | 4.4 - 5.5 |

Data compiled from multiple studies on the cytotoxic effects of diterpenoid alkaloids.[2][3][4]

The antitumor mechanism involves the arrest of the cell cycle at the G2/M phase. This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin B1, CDK1/CDC2, and CDC25c.[5] This disruption of the cell cycle machinery ultimately inhibits the proliferation of cancer cells.

Experimental Protocols

Whole-Cell Patch-Clamp Technique for Ion Channel Analysis

This protocol outlines the key steps for assessing the effect of a hetisan derivative (e.g., Guanfu base A) on cardiac ion currents.

1. Cell Preparation:

- Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig) or use a stable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the SCN5A gene for NaV1.5).

- Plate the cells onto coverslips for recording.

2. Solutions:

- External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is continuously bubbled with 95% O2 / 5% CO2.

- Internal (Pipette) Solution: A typical composition for recording sodium currents includes (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, and 4 Na2-ATP, with pH adjusted to 7.2 with KOH.

3. Recording Procedure:

- Place the coverslip with cells in the recording chamber on the stage of an inverted microscope.

- Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

- Fill the pipette with the internal solution and mount it on the micromanipulator.

- Approach a target cell with the pipette while applying slight positive pressure.

- Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

- Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

- Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

- Apply specific voltage protocols to elicit the ion currents of interest (e.g., a depolarizing pulse to activate sodium channels).

- Record baseline currents and then perfuse the recording chamber with the external solution containing various concentrations of the test compound.

- Record the currents in the presence of the compound to determine its inhibitory effect.

4. Data Analysis:

- Measure the peak amplitude of the ion currents before and after drug application.

- Calculate the percentage of inhibition for each concentration.

- Construct a dose-response curve by plotting the percentage of inhibition against the compound concentration.

- Fit the curve with a suitable equation (e.g., Hill equation) to determine the IC50 value.

MTT Assay for Cytotoxicity Assessment

This protocol describes the general procedure for evaluating the cytotoxic effects of hetisan derivatives on cancer cell lines.

1. Cell Culture:

- Culture the desired cancer cell line (e.g., A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.

- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

- Prepare a stock solution of the hetisan derivative in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the compound in the cell culture medium.

- Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Staining:

- Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

- Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.

- Shake the plate gently to ensure complete dissolution.

- Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the compound concentration to generate a dose-response curve.

- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Logical Relationships

To visualize the proposed mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: Proposed mechanism of antiarrhythmic action of hetisine derivatives.

Caption: Proposed mechanism of antitumor action of hetisine derivatives.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Conclusion and Future Directions

The preliminary studies on hetisan and its derivatives reveal promising pharmacological activities, particularly in the realms of antiarrhythmia and cancer therapy. The mechanism of action for its antiarrhythmic effects is centered on the modulation of cardiac ion channels, with a notable selectivity for the late sodium current. The antitumor effects appear to be mediated through the induction of cell cycle arrest.

Further research is warranted to fully elucidate the intricate molecular interactions and signaling pathways involved. Specifically, a more detailed investigation into the upstream and downstream effectors of the cell cycle arrest mechanism is needed. Additionally, comprehensive studies on a wider range of cancer cell lines and in vivo models will be crucial to validate the therapeutic potential of this class of compounds. The continued exploration of the structure-activity relationships within the hetisine-type alkaloids will also be vital for the design of more potent and selective drug candidates.

References

- 1. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Traditional and Modern Applications of Hetisan and Related Diterpenoid Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetisan is a C20-diterpenoid alkaloid characterized by a complex heptacyclic hetisane skeleton. This class of natural products, primarily isolated from plants of the Aconitum and Delphinium genera (family Ranunculaceae), has garnered significant interest for its diverse and potent biological activities. Traditionally, plants containing hetisan-type alkaloids have been used in various herbal medicines for their therapeutic properties. Modern pharmacological studies have begun to elucidate the mechanisms underlying these effects, revealing potential applications in several key therapeutic areas. This guide provides a comprehensive overview of the traditional uses, modern pharmacological findings, and future research directions for hetisan and related alkaloids.

While specific quantitative data and detailed experimental protocols exclusively for "hetisan" are limited in publicly available scientific literature, this guide synthesizes the broader knowledge of hetisine-type diterpenoid alkaloids to provide a framework for understanding their potential applications.

Traditional Medicine Applications

Plants from the Delphinium genus, known sources of hetisan-type alkaloids, have been utilized in traditional medicine systems, particularly in regions like China and India, for a variety of ailments. These applications, often passed down through generations, include the treatment of:

-

Traumatic injury

-

Enteritis

-

Rheumatism

-

Headache and toothache

-

Neuralgia and other forms of pain[1]

The use of these plants as herbal remedies points to their inherent analgesic and anti-inflammatory properties, which are now being investigated through modern scientific methods.[1]

Modern Pharmacological Applications and Biological Activities

Pharmacological research has identified a wide range of biological activities for hetisine-type diterpenoid alkaloids, underscoring their potential for drug development. The primary activities investigated include anti-inflammatory, analgesic, antiarrhythmic, antitumor, and antimicrobial effects.

Anti-inflammatory and Analgesic Activity

Several new C19-lycaconitine-type diterpenoid alkaloids isolated from Delphinium grandiflorum have demonstrated inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[1] This indicates a potential mechanism for the anti-inflammatory effects observed in traditional use. Furthermore, studies on diterpenoid alkaloids from D. grandiflorum have shown significant analgesic activity, in some cases superior to reference drugs.[2]

Antiarrhythmic Activity

Hetisine-type diterpenoid alkaloids have shown promise as antiarrhythmic agents. Their mechanism of action is thought to involve the modulation of voltage-gated ion channels, which are critical for maintaining normal cardiac rhythm. While specific data for hetisan is not available, the general class of compounds is being explored for its potential to treat cardiac arrhythmias.[3]

Antitumor Activity

The antitumor potential of diterpenoid alkaloids is an active area of research. Studies on various cancer cell lines have explored the cytotoxic effects of these compounds. For instance, in human colorectal cancer cell lines such as HCT116 and HT29, the antitumor activity of certain compounds is assessed by their ability to inhibit colony formation.[4][5] The mechanisms underlying these effects may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

The antimicrobial properties of alkaloids from Delphinium species have also been reported.[6] The minimum inhibitory concentration (MIC) is a key quantitative measure used to determine the potency of an antimicrobial agent against a specific microorganism.[7][8]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for hetisan, the following table presents a generalized summary of data types relevant to the biological activities of diterpenoid alkaloids. This serves as a template for the kind of data researchers would generate.

| Biological Activity | Parameter | Cell Line / Organism | Typical Value Range |

| Anti-inflammatory | NO Production Inhibition (IC50) | RAW 264.7 | µM range |

| Analgesic | ED50 (in vivo) | Mouse/Rat models | mg/kg range |

| Antitumor | Cytotoxicity (IC50) | HCT116, HT29, etc. | µM to nM range |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | S. aureus, E. coli, etc. | µg/mL range |

Key Experimental Protocols

Detailed experimental protocols are crucial for the validation and replication of scientific findings. Below are generalized methodologies for assessing the key biological activities of hetisan-type alkaloids.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., a hetisan-type alkaloid) for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

In Vitro Antitumor Assay: Cytotoxicity by MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., HCT116, HT29) are maintained in appropriate culture media.

-

Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of the test compound for 48-72 hours.

-

MTT Assay: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.

-

Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated, and the IC50 value is determined.

Potential Signaling Pathways and Mechanisms of Action

The diverse biological activities of hetisan-type alkaloids are likely mediated through the modulation of various intracellular signaling pathways.

Apoptosis Signaling Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism for antitumor agents. This can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases.[9][10]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation.[11][12] Inhibition of this pathway could be a primary mechanism for the anti-inflammatory effects of hetisan-type alkaloids.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play key roles in cell proliferation, differentiation, and apoptosis.[13][14] Modulation of these pathways could contribute to the antitumor effects of hetisan-type alkaloids.

Conclusion and Future Directions

Hetisan and related hetisine-type diterpenoid alkaloids represent a promising class of natural products with a rich history in traditional medicine and a wide spectrum of pharmacologically relevant activities. While the precise mechanisms and quantitative potency of hetisan itself require more focused investigation, the broader family of compounds demonstrates significant potential for the development of new therapeutics, particularly in the areas of inflammation, pain, cancer, and infectious diseases.

Future research should prioritize the following:

-

Isolation and purification of hetisan in sufficient quantities for comprehensive biological evaluation.

-

Systematic screening of hetisan against a wide range of biological targets to identify its primary mechanisms of action.

-

Quantitative analysis of its potency and efficacy in various in vitro and in vivo models to establish clear structure-activity relationships.

-

Elucidation of the specific signaling pathways modulated by hetisan to provide a deeper understanding of its therapeutic and toxicological profiles.

A thorough investigation into these areas will be essential to unlock the full therapeutic potential of hetisan and its derivatives for modern medicine.

References

- 1. Grandiflolines A–F, new anti-inflammatory diterpenoid alkaloids isolated from Delphinium grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diterpenoid alkaloids from the whole herb of Delphinium grandiflorum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Differential sensitization of two human colon cancer cell lines to the antitumor effects of irinotecan combined with 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential sensitization of two human colon cancer cell lines to the antitumor effects of irinotecan combined with 5-aza-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. idexx.dk [idexx.dk]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. google.com [google.com]

Hetisan: A Technical Overview of a Diterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hetisan, a diterpenoid alkaloid, and the broader class of hetisine-type alkaloids. The document covers its chemical identity, and the known biological activities of this structural class, and outlines a general biosynthetic pathway.

Core Data

The fundamental chemical properties of hetisan are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 39608-70-3 | [1] |

| Molecular Formula | C20H27N | [2] |

| Molecular Weight | 281.4 g/mol | [2] |

Biological Activities of Hetisine-Type Diterpenoid Alkaloids

Hetisan belongs to the hetisine-type C20-diterpenoid alkaloids, a significant subclass of diterpenoid alkaloids primarily isolated from plants of the Aconitum and Delphinium genera.[1][3] While specific biological data for hetisan is limited in publicly accessible literature, extensive research on hetisine-type alkaloids has revealed a wide array of pharmacological activities. These compounds are characterized by a heptacyclic hetisane skeleton.[3][4][5][6]

Pharmacological studies have demonstrated that hetisine-type diterpenoid alkaloids exhibit several key biological effects, including:

-

Antiarrhythmic Activity: This is one of the most prominent effects of this class of alkaloids, with studies indicating their potential for development as antiarrhythmic drugs due to their low toxicity profile.[1][3]

-

Antitumor Activity: Certain hetisine derivatives have shown cytotoxicity against various cancer cell lines.[3][5]

-

Antimicrobial and Insecticidal Activities: These alkaloids have also been reported to possess antimicrobial and insecticidal properties.[1][3]

-

Effects on Peripheral Vasculature: Research has indicated that these compounds can have an effect on the peripheral vasculature.[1][3]

The diverse biological activities of hetisine-type alkaloids make them promising lead structures for drug discovery and development.[1][3]

Experimental Protocols

-

Reaction Setup: A dry, inert atmosphere is established in a reaction vessel, often a two-necked round-bottomed flask, using techniques like evacuating and back-filling with nitrogen.

-

Reagent Addition: Reagents and solvents are added in a specific order, often using syringes or dropping funnels to control the rate of addition. Temperature control is maintained throughout the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) to determine when the reaction is complete.

-

Workup and Purification: Once the reaction is complete, the product is isolated and purified. This typically involves quenching the reaction, extraction, and purification techniques like column chromatography.

Biosynthetic Pathway

Hetisine-type diterpenoid alkaloids are believed to be biosynthetically derived from atisine-type diterpenoid alkaloids. The proposed pathway involves a Mannich reaction to form an intermediate, which then leads to the characteristic hetisine skeleton. The general biosynthetic relationship is depicted below.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Hetisan | C20H27N | CID 9548814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. latrobe.primo.exlibrisgroup.com [latrobe.primo.exlibrisgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of Hetisan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetisan is a complex diterpenoid alkaloid with a heptacyclic structure.[1] Like many natural products, its physicochemical properties, particularly solubility and stability, are critical determinants of its potential for further development as a therapeutic agent. Poor aqueous solubility can limit bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the solubility and stability of hetisan.

Hetisan Chemical Structure:

-

Molecular Formula: C20H27N[1]

-

IUPAC Name: (1R,5R,11R,14R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.0¹,⁸.0⁵,¹⁷.0⁷,¹⁶.0⁹,¹⁴.0¹⁴,¹⁸]nonadecane[1]

Solubility Profile of Hetisan

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pressure. For pharmaceutical development, solubility in aqueous and physiologically relevant media is of paramount importance.

General Solubility Characteristics of Alkaloids

Alkaloids typically exist as basic compounds and their solubility is highly dependent on pH.[2] The free base form is generally soluble in organic solvents and poorly soluble in water.[3] Conversely, the salt form, created by reaction with an acid, is typically more soluble in water and alcohol.[2][3] Given hetisan's alkaloidal nature, it is expected to exhibit this pH-dependent solubility.

Experimental Determination of Solubility

Several methods can be employed to determine the solubility of hetisan. The choice of method often depends on the stage of development and the amount of substance available.

2.2.1 Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Experimental Protocol: Shake-Flask Method

-

Preparation: An excess amount of hetisan powder is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

Sample Preparation: After equilibration, the suspensions are allowed to stand, and the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of hetisan in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Data Analysis: The solubility is reported as the mean concentration from replicate experiments.

2.2.2 Kinetic Solubility

Kinetic solubility assessment is a higher-throughput method often used in early drug discovery to screen large numbers of compounds.[5] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[5]

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution: A concentrated stock solution of hetisan is prepared in 100% DMSO.

-

Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

-

Addition of Aqueous Buffer: A physiological buffer (e.g., PBS, pH 7.4) is added to each well, and the plate is shaken.

-

Precipitation Measurement: The formation of precipitate is measured by nephelometry (light scattering) or turbidimetry.[5]

-

Data Analysis: The kinetic solubility is the concentration at which the first signs of precipitation are detected.

Illustrative Solubility Data for Hetisan

The following tables present hypothetical solubility data for hetisan to illustrate how the results of such studies would be structured.

Table 1: Thermodynamic Solubility of Hetisan in Various Solvents at 25°C

| Solvent | Solubility (µg/mL) |

| Water (pH 7.0) | < 1 |

| 0.1 N HCl (pH 1.2) | 150 |

| PBS (pH 7.4) | 2 |

| Ethanol | 5000 |

| Methanol | 3500 |

| DMSO | > 50000 |

Table 2: pH-Dependent Aqueous Solubility of Hetisan at 37°C

| pH | Solubility (µg/mL) |

| 1.2 | 180 |

| 4.5 | 50 |

| 6.8 | 5 |

| 7.4 | 2 |

| 9.0 | < 1 |

Stability Profile of Hetisan

Stability testing is crucial to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[6] Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to accelerate its decomposition.[7][8] This helps in understanding the degradation pathways and developing stability-indicating analytical methods.[9]

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Solutions of hetisan are prepared in various stress media.

-

Stress Conditions: The solutions are subjected to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid drug is kept at 105°C for 24 hours.

-

Photostability: The drug solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

-

Data Analysis: The percentage of degradation is calculated, and the formation of degradation products is monitored. Mass spectrometry is used to identify the structure of major degradants.

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are performed under conditions recommended by the International Council for Harmonisation (ICH) to predict the shelf-life of the drug substance.[10]

Experimental Protocol: ICH Stability Testing

-

Sample Packaging: Hetisan is stored in containers that simulate the proposed commercial packaging.

-

Storage Conditions:

-

Testing Frequency: Samples are pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[10]

-

Analytical Tests: The samples are tested for appearance, assay, purity (degradation products), and other relevant physicochemical properties.

Illustrative Stability Data for Hetisan

The following tables provide hypothetical stability data for hetisan.

Table 3: Summary of Forced Degradation Studies for Hetisan

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |

| 0.1 N HCl, 60°C, 24h | 15.2 | 3 | 299.2 |

| 0.1 N NaOH, 60°C, 24h | 25.8 | 4 | 301.2 |

| 3% H₂O₂, RT, 24h | 8.5 | 2 | 297.2 (N-oxide) |

| Heat (105°C), 24h | 2.1 | 1 | - |

| Photostability | 5.6 | 2 | - |

Table 4: Accelerated Stability Data for Hetisan (40°C/75% RH)

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | 0.15 |

| 3 | White Powder | 98.5 | 0.45 |

| 6 | Off-white Powder | 97.2 | 0.80 |

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Experimental workflow for determining the solubility and stability of hetisan.

Hypothetical Degradation Pathway of Hetisan

Caption: Potential degradation pathways for hetisan under stress conditions.

Generic Signaling Pathway Investigation

While no specific signaling pathways for hetisan have been elucidated, a general approach to investigating its biological activity is outlined below. Diterpenoid alkaloids are known to interact with various cellular targets, including ion channels and receptors.[12]

Caption: Hypothetical signaling pathway for investigating the mechanism of action of hetisan.

Conclusion

This technical guide outlines the essential experimental framework for characterizing the solubility and stability of the diterpenoid alkaloid hetisan. A thorough understanding of these properties is fundamental for any further preclinical and clinical development. The provided protocols for solubility determination and stability testing, including forced degradation studies, offer a robust starting point for researchers. The illustrative data and diagrams serve to guide the experimental design and data presentation for hetisan or other novel natural products. Future work should focus on generating specific experimental data for hetisan to populate these frameworks and enable its progression in the drug development pipeline.

References

- 1. Hetisan | C20H27N | CID 9548814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkaloids [m.chemicalbook.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. labstat.com [labstat.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.nutrasource.ca [blog.nutrasource.ca]

- 11. Guidelines for Stability Testing of Herbal Medicines – StabilityStudies.in [stabilitystudies.in]

- 12. Neuropharmacological Potential of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Hetisine-Type Diterpenoid Alkaloids: A Comprehensive Technical Review of Their History, Chemistry, and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hetisine-type diterpenoid alkaloids, a significant class of natural products primarily isolated from the genera Aconitum and Delphinium, have a rich history in traditional medicine and are now a subject of intense scientific scrutiny. This technical guide provides an in-depth literature review of their history, chemical diversity, and pharmacological properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to support further research and drug development efforts in this promising area.

Introduction and Historical Context

Hetisine-type diterpenoid alkaloids are a subclass of C20-diterpenoid alkaloids characterized by a complex heptacyclic hetisane skeleton.[1][2] Historically, plants containing these alkaloids, such as various Aconitum species, have been utilized in traditional medicine systems, including Traditional Chinese Medicine (TCM) and Bhutanese traditional medicine ("gSo-ba Rig-pa"), for their analgesic, anti-inflammatory, and antiarrhythmic properties.[3][4] In TCM, preparations from Aconitum roots, known as Fuzi, have been used for thousands of years.[3] The isolation and structural elucidation of these complex molecules, beginning in the mid-20th century, paved the way for modern pharmacological investigations into their mechanisms of action and therapeutic potential.[5]

Chemical Structure and Diversity

The core structure of hetisine-type alkaloids is a heptacyclic hetisane skeleton, which is biosynthetically derived from atisine-type diterpenoid alkaloids through the formation of C(14)–C(20) and N–C(6) bonds.[3] The structural diversity within this class arises from variations in the state of the nitrogen atom and the nature and position of various substituents.[1] Based on the nitrogen atom's state, hetisine-type alkaloids are classified into four main subtypes:

-

Amine Subtype: The most common subtype, characterized by a tertiary amine.

-

N,O-mixed Acetal Subtype: Featuring an acetal linkage involving the nitrogen atom.

-

N-oxide Derivatives: Where the nitrogen atom is oxidized.

-